molecular formula C15H12N2O2 B2869820 2-(2-cyanophenoxy)-N-phenylacetamide CAS No. 361991-88-0

2-(2-cyanophenoxy)-N-phenylacetamide

Cat. No.: B2869820
CAS No.: 361991-88-0
M. Wt: 252.273
InChI Key: RYHLGPBSONMESW-UHFFFAOYSA-N
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Description

The compound 2-(2-cyanophenoxy)-N-phenylacetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. It belongs to the N-aryl acetamide class, a structure recognized for its broad pharmacological potential. Scientific literature indicates that the N-aryl acetamide core is a privileged structure in the development of novel therapeutic agents. For instance, related analogs within this chemical class have been identified as potent inhibitors of the development of Plasmodium falciparum asexual ring-stage parasites, showcasing the value of this scaffold in infectious disease research . Furthermore, the phenoxy acetamide moiety is a key feature in compounds investigated for a range of biological activities. Research into similar structures has demonstrated potential in modulating inflammatory responses, with some analogs shown to significantly reduce the production of key cytokines and inflammatory mediators such as IL-1β and TNF-α . The 2-cyanophenoxy group present in this specific compound is a notable structural element also found in other bioactive molecules, underscoring its relevance in the design of biologically active compounds . This combination of features makes this compound a valuable tool for researchers exploring new mechanisms of action and developing potential treatments for various diseases. Its applications span from serving as a key intermediate in organic synthesis to acting as a lead compound in the investigation of anti-infective and anti-inflammatory agents.

Properties

IUPAC Name

2-(2-cyanophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-10-12-6-4-5-9-14(12)19-11-15(18)17-13-7-2-1-3-8-13/h1-9H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHLGPBSONMESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Considerations

The target compound, 2-(2-cyanophenoxy)-N-phenylacetamide (C₁₅H₁₂N₂O₂), comprises three critical structural motifs:

  • N-phenylacetamide backbone : Provides hydrogen-bonding capacity and influences solubility.
  • Ether linkage (-O-) : Connects the acetamide moiety to the cyanophenyl group, requiring regioselective synthesis to avoid ortho/meta isomerization.
  • 2-Cyanophenyl group : Introduces electronic effects that modulate reactivity during coupling steps.

Mechanistically, synthesis revolves around two primary reactions:

  • Etherification : Formation of the phenoxy-acetic acid intermediate.
  • Amidation : Coupling of the carboxylic acid with aniline to yield the final acetamide.

Synthetic Routes and Methodologies

Two-Step Approach: Etherification Followed by Amidation

Synthesis of 2-(2-Cyanophenoxy)acetic Acid

Reagents : 2-Cyanophenol, chloroacetic acid, sodium hydroxide.
Procedure :

  • Dissolve 2-cyanophenol (1.0 equiv) and chloroacetic acid (1.2 equiv) in aqueous NaOH (2.0 M).
  • Reflux at 90°C for 6–8 hours under nitrogen.
  • Acidify the mixture to pH 2–3 using HCl, precipitating the product.
    Yield : 68–75%.

Key Data :

  • Melting Point : 181–182°C.
  • ¹H NMR (CDCl₃) : δ 7.80 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 4.70 (s, 2H, -CH₂-).
Amidation with Aniline

Reagents : 2-(2-Cyanophenoxy)acetic acid, thionyl chloride (SOCl₂), aniline.
Procedure :

  • Convert the acid to its acyl chloride by refluxing with SOCl₂ (3.0 equiv) in anhydrous DCM for 2 hours.
  • Add aniline (1.5 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
    Yield : 62–68%.

Optimization Note : Carbodiimide coupling (EDC/HOBt) in DMF at 0°C improves yield to 72% by minimizing hydrolysis.

One-Pot Ullmann Coupling Strategy

Reagents : 2-Cyanophenol, 2-chloro-N-phenylacetamide, CuI, N,N-dimethylglycine, K₂CO₃.
Procedure :

  • Combine 2-cyanophenol (1.0 equiv), 2-chloro-N-phenylacetamide (1.1 equiv), CuI (0.2 equiv), N,N-dimethylglycine (0.3 equiv), and K₂CO₃ (2.0 equiv) in 1,4-dioxane.
  • Heat at 100°C for 48 hours under nitrogen.
  • Purify via flash chromatography (EtOAc/petroleum ether).
    Yield : 45–52%.

Mechanistic Insight : Copper-mediated aryl-oxygen bond formation proceeds via a single-electron transfer (SET) mechanism, with the base facilitating deprotonation of the phenol.

Comparative Analysis of Methodologies

Parameter Two-Step Approach Ullmann Coupling
Overall Yield 62–72% 45–52%
Reaction Time 18–20 hours 48 hours
Purification Complexity Moderate High
Scalability >100 g demonstrated Limited to 10 g

Advantages of Two-Step Method :

  • Higher yields due to stepwise isolation of intermediates.
  • Compatibility with industrial-scale reactors.

Advantages of Ullmann Method :

  • Avoids acyl chloride formation, reducing safety risks.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.40–7.30 (m, 5H, Ar-H), 4.85 (s, 2H, -CH₂-).
  • IR (KBr) : 2230 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
  • HRMS (ESI+) : m/z 253.0978 [M+H]⁺ (calc. 253.0974).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

  • Cyano Group Hydrolysis :

    • Risk : Basic conditions may hydrolyze -C≡N to -COOH.
    • Solution : Use mild bases (e.g., K₂CO₃) and avoid prolonged heating.
  • Amide Racemization :

    • Risk : High temperatures during amidation cause epimerization.
    • Solution : Employ coupling agents below 0°C.

The compound’s structural analogs are cited in proteasome inhibitor patents (e.g., US10544189B2), highlighting its relevance in drug discovery. Key industrial adaptations include:

  • Continuous-flow reactors for acyl chloride synthesis.
  • Solvent recycling in Ullmann coupling to reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyanophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, amides, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Amides, ureas, and other substituted derivatives.

Scientific Research Applications

2-(2-Cyanophenoxy)-N-phenylacetamide has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Cyanophenoxy)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Variations on the Phenyl Ring

2-(4-Fluorophenyl)-N-phenylacetamide (Anticancer Agent) Structure: Fluorine substitution at the para position of the phenyl ring. Activity: Demonstrated cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC₅₀ values ranging from 52–100 μM. Nitro-substituted derivatives (e.g., compound 2c) showed higher potency than methoxy-substituted analogues, though less active than imatinib . Key Difference: Fluorine’s electron-withdrawing effect enhances metabolic stability compared to the cyanophenoxy group’s steric bulk.

2-(2-Chlorophenyl)-N-phenylacetamide Structure: Chlorine substitution at the ortho position. Properties: Molecular weight 245.71 g/mol; used in early-stage drug discovery. No biological data reported, but chlorine’s lipophilicity may improve membrane permeability .

2-(2-Iodophenyl)-N-phenylacetamide

  • Structure : Iodine substitution at the ortho position.
  • Synthesis : Guided by phase-transfer catalysis or nucleophilic aromatic substitution, leveraging iodine’s polarizability for regioselective reactions .

Heterocyclic and Sulfur-Containing Analogues

2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide Structure: Indole-thio/sulfinyl groups linked to the acetamide core. Activity: Potent antiviral agents against respiratory syncytial virus (RSV) and influenza A virus (IAV), with derivatives 4–49C and 1-HB-63 showing IC₅₀ values in the nanomolar range .

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide

  • Structure : Pyrimidine-thio group.
  • Activity : SIRT2 inhibitors with dose-dependent α-tubulin acetylation in breast cancer cells (EC₅₀ ~1–5 μM) .

Plasma Protein Binding and Pharmacokinetics
Compound Plasma Protein Binding (%) Reference Drug Comparison
S-4 : 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide 78.82 ± 0.13 Similar to propranolol (80–93%)
2-(4-Fluorophenyl)-N-phenylacetamide Not reported
  • Insight: The cyanophenoxy group’s polarity may reduce plasma protein binding compared to lipophilic substituents like chlorine or methyl groups .

Biological Activity

2-(2-cyanophenoxy)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a cyanophenoxy group and an N-phenylacetamide moiety. This structure is believed to contribute to its biological activity through interactions with various biological targets.

PropertyValue
Molecular FormulaC15_{15}H12_{12}N2_{2}O
Molecular Weight240.26 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors. Preliminary studies suggest that it may interact with phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways by regulating cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels can lead to various physiological effects, including anti-inflammatory responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further investigation against various pathogens.
  • Anti-inflammatory Activity : By inhibiting phosphodiesterase, the compound may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Cytotoxicity : Initial studies have suggested cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against select bacterial strains
Anti-inflammatoryInhibits PDE4 leading to increased cAMP
CytotoxicityInduces cell death in cancer cell lines

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively .

Case Study 2: Anti-inflammatory Mechanism

In a controlled in vitro study, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Research Findings on Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that the compound has favorable bioavailability due to its lipophilic nature, allowing effective penetration across cell membranes.

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